molecular formula C18H16O8 B1195107 Oxyayanin B CAS No. 548-74-3

Oxyayanin B

Cat. No. B1195107
CAS RN: 548-74-3
M. Wt: 360.3 g/mol
InChI Key: UQBUUCDVKDSHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyayanin B is a trihydroxyflavone that is flavone substituted by hydroxy groups at positioms 5, 6 and 3' and methoxy groups at positions 3, 7 and 4' respectively. It has a role as a plant metabolite. It is a trihydroxyflavone and a trimethoxyflavone. It derives from a flavone.
Oxyayanin-b, also known as 3', 5, 6-TH-TMF or thtmof, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, oxyayanin-b is considered to be a flavonoid lipid molecule. Oxyayanin-b is considered to be a practically insoluble (in water) and relatively neutral molecule. Oxyayanin-b can be biosynthesized from flavone.

Scientific Research Applications

  • Chemical Composition in Wood : Oxyayanin B has been identified in the wood of Gnetum gnemon, suggesting its potential role in the wood's chemical properties (Melvin & Stewart, 1969).

  • Dermatological Effects : A study on dermatitis caused by ayan wood (Distemonanthus benthamianus) found that Oxyayanin B, along with other flavonoids, contributes to sensitizing actions on the skin (Morgan & Thomson, 1967).

  • Molecular Dynamics Simulations : Research involving nitrogen oxyanions and oxyacids, which are structurally related to Oxyayanin B, highlights their importance in atmospheric chemistry and medical biology, showing varied behavior at different interfaces (Cordeiro et al., 2020).

  • Flavones in Plants : Oxyayanin B is among the flavones identified in the wood of Apuleia leiocarpa, indicating its role in the plant's biochemistry (Filho & Gottlieb, 1971).

  • Antitumor Activity : A study on flavonols from genus Chrysosplenium, which include Oxyayanin A and B, revealed their potential antitumor-promoting activity, particularly in inhibiting certain cellular processes in cancer cells (Arisawa et al., 1995).

  • Environmental Applications : In the context of managing oxyanions in aquasystems, research has explored the use of microorganisms for the removal of oxyanions from water, which may include compounds related to Oxyayanin B (Ogunlaja et al., 2021).

properties

CAS RN

548-74-3

Product Name

Oxyayanin B

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3

InChI Key

UQBUUCDVKDSHCE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O

synonyms

3',5,6-TH-TMF
3',5,6-trihydroxy-3,4',7-trimethoxyflavone
3,5,6-trihydroxy-3',4',7'-trimethoxyflavone
THTMOF

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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